molecular formula C7H8N4O2 B597545 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1260656-84-5

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B597545
CAS No.: 1260656-84-5
M. Wt: 180.167
InChI Key: JTZXMDANOPCVMP-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. It features a fused ring system that combines pyrazole and pyrimidine moieties, which are known for their diverse pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formic acid and formaldehyde. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: 3-(Carboxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one.

    Reduction: 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2. This inhibition disrupts the cell cycle progression, leading to apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hydroxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its hydroxymethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

IUPAC Name

3-(hydroxymethyl)-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-11-6-5(4(2-12)10-11)7(13)9-3-8-6/h3,12H,2H2,1H3,(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBOGVTUZWACBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=N1)CO)C(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717091
Record name 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260656-84-5
Record name 3-(Hydroxymethyl)-1-methyl-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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